![molecular formula C17H19NO B14611531 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- CAS No. 58122-02-4](/img/structure/B14611531.png)
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- is an organic compound with the molecular formula C17H19NO It is a ketone that features a phenyl group and a dimethylamino group attached to the propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other chemical products
Mecanismo De Acción
The mechanism by which 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl group contributes to the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1-(4-Dimethylaminophenyl)ethanone: Similar structure but with an ethanone backbone.
1-(4-Dimethylaminophenyl)-2-propanone: Similar structure with an additional methyl group on the propanone backbone.
Uniqueness: 1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
58122-02-4 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
Clave InChI |
KAPDOSXLBGGRBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
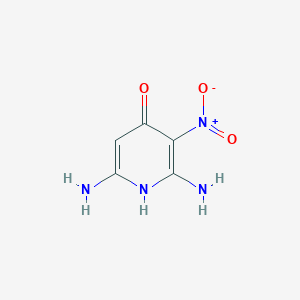
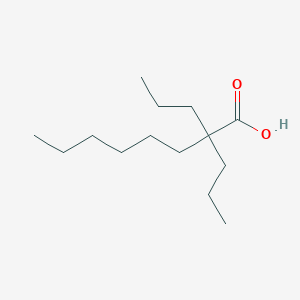
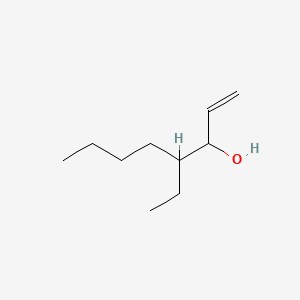
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)


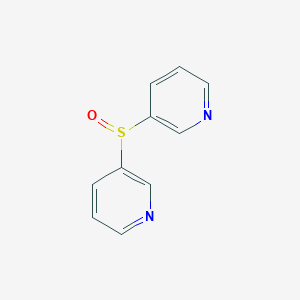
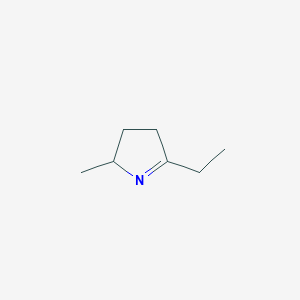
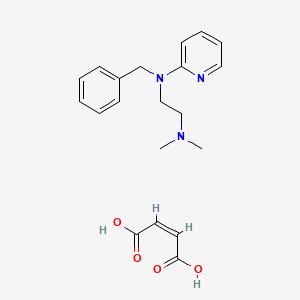
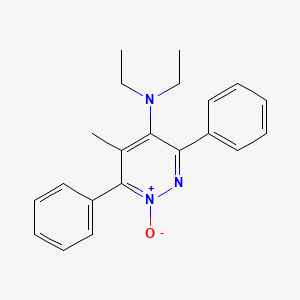
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
